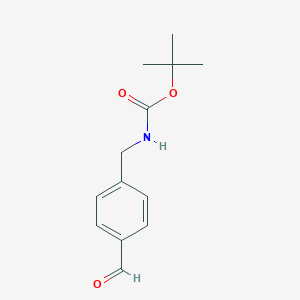

tert-Butyl N-(4-formylbenzyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-formylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJJBEIFHFVBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935550 | |

| Record name | tert-Butyl hydrogen [(4-formylphenyl)methyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156866-52-3 | |

| Record name | tert-Butyl hydrogen [(4-formylphenyl)methyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL-N-(4-FORMYLBENZYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl N-(4-formylbenzyl)carbamate chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound tert-Butyl N-(4-formylbenzyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. The document details its chemical structure, physicochemical properties, a representative synthetic protocol, and a workflow diagram.

Chemical Structure and Identification

This compound is a carbamate-protected aminobenzaldehyde. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions, while the formyl group serves as a versatile handle for further chemical modifications, such as reductive amination, oxidation, or olefination.

The canonical SMILES representation of the molecule is: CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C=O[1].

Physicochemical Properties

| Property | Value (for tert-butyl [4-(hydroxymethyl)benzyl]carbamate) | Data Type | Reference |

| CAS Number | 123986-64-1 | Experimental | [2] |

| Molecular Formula | C13H19NO3 | N/A | [2] |

| Molecular Weight | 237.29 g/mol | Computed | [2] |

| Appearance | White to off-white solid | Experimental | |

| Melting Point | Not available | N/A | |

| Boiling Point | Not available | N/A | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General | |

| ¹H NMR (CDCl₃) | δ 7.31 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 4.88 (br s, 1H), 4.66 (s, 2H), 4.30 (d, J=6.0 Hz, 2H), 1.46 (s, 9H) | Experimental | |

| ¹³C NMR (CDCl₃) | δ 156.0, 140.3, 135.9, 127.8, 127.4, 80.0, 47.0, 44.8, 28.4 | Experimental |

Experimental Protocols

A common and effective method for the synthesis of this compound is the oxidation of its corresponding alcohol precursor, tert-butyl [4-(hydroxymethyl)benzyl]carbamate. Below is a detailed, representative protocol for this transformation using pyridinium chlorochromate (PCC), a widely used oxidizing agent for the conversion of primary alcohols to aldehydes.

Synthesis of this compound via PCC Oxidation

Materials:

-

tert-Butyl [4-(hydroxymethyl)benzyl]carbamate

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Addition funnel

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl [4-(hydroxymethyl)benzyl]carbamate (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Oxidizing Agent: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous DCM. Add this slurry portion-wise to the stirred solution of the alcohol at room temperature. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether or additional DCM and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica gel plug with additional solvent to ensure complete recovery of the product.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the precursor alcohol to the final aldehyde product.

References

An In-depth Technical Guide to tert-Butyl N-(4-formylbenzyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of tert-butyl N-(4-formylbenzyl)carbamate. This compound serves as a valuable intermediate in organic synthesis and medicinal chemistry, primarily utilized in the construction of more complex molecular architectures.

Core Physical Properties

Table 1: Physical Properties of tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate (Precursor)

| Property | Value | Source |

| CAS Number | 123986-64-1 | [1] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| Melting Point | 97-98°C | [2] |

| Boiling Point | 397.2°C at 760 mmHg | [3] |

| Density | 1.106 g/cm³ | [3] |

| Appearance | White solid | [4] |

| Purity | 97% | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra for the aldehyde are not widely published, the ¹H NMR data for its alcohol precursor is available and provides a basis for predicting the spectral changes upon oxidation.

¹H NMR of the Precursor, tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate (in DMSO-d₆):

-

δ 7.37 (s, 1H): NH proton of the carbamate.

-

δ 7.22 (dd, J = 27.8, 8.0 Hz, 4H): Aromatic protons of the benzene ring.

-

δ 5.13 (t, J = 5.7 Hz, 1H): OH proton of the hydroxymethyl group.

-

δ 4.46 (d, J = 5.7 Hz, 2H): CH₂ protons of the hydroxymethyl group.

-

δ 4.10 (d, J = 6.1 Hz, 2H): CH₂ protons of the benzyl group attached to the nitrogen.

-

δ 1.36 (s, 9H): Protons of the tert-butyl group.[4]

Upon oxidation of the alcohol to the aldehyde, the signals corresponding to the hydroxymethyl group (δ 5.13 and δ 4.46) would disappear and be replaced by a characteristic aldehyde proton signal (CHO) typically found further downfield, around δ 9-10 ppm.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the protection of 4-(aminomethyl)benzyl alcohol followed by the oxidation of the alcohol to the aldehyde.

Step 1: Synthesis of tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate

This procedure involves the protection of the amino group of 4-(aminomethyl)benzyl alcohol with a tert-butoxycarbonyl (Boc) group.

Materials:

-

4-(aminomethyl)benzenemethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Dichloromethane and ethyl acetate (for elution)

Procedure:

-

A mixture of 4-(aminomethyl)benzenemethanol (1 g, 7.29 mmol) and di-tert-butyl dicarbonate (1.59 g, 7.29 mmol) in dichloromethane (30 mL) is reacted at room temperature with stirring overnight.[4]

-

Upon completion of the reaction, the reaction mixture is concentrated under reduced pressure to remove the solvent.[4]

-

The crude product is purified by silica gel column chromatography with an eluent of dichloromethane and ethyl acetate (1:1, v/v) to afford tert-butyl 4-(hydroxymethyl)benzylcarbamate as a white solid.[4]

Step 2: Oxidation of tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate to this compound

The oxidation of the primary alcohol to the corresponding aldehyde can be achieved using various modern oxidation methods that are selective and proceed under mild conditions. A general protocol using a TEMPO-catalyzed oxidation is described below.

Materials:

-

tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Oxone (Potassium peroxymonosulfate)

-

Tetrabutylammonium bromide (TBABr)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (for elution)

Procedure:

-

To a solution of tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate (1 mmol) and tetrabutylammonium bromide (4 mol %, 0.04 mmol) in dichloromethane (5 mL), add TEMPO (1 mol %, 0.01 mmol) as a 0.1 M solution in the same solvent.[6]

-

Add Oxone (2.2 equivalents, 2.2 mmol) to the mixture.[6]

-

Stir the mixture for 12 hours at room temperature, monitoring the reaction by Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, remove the solvent under reduced pressure.[6]

-

Purify the remaining solid by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 10:1) as the eluent to yield the final product, this compound.[6]

Logical Workflow for Synthesis

The synthetic pathway for this compound can be visualized as a logical progression from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Applications in Synthesis

This compound is a bifunctional molecule containing a protected amine and a reactive aldehyde. This structure makes it a valuable building block in the synthesis of various pharmaceutical and chemical entities. The Boc-protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, while the formyl group can participate in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes.

The general utility of carbamates as structural motifs in drugs is well-established, as they can increase biological activity and improve pharmacokinetic properties.[7] While specific applications of this compound in signaling pathways are not detailed in the literature, its role as a synthetic intermediate is clear. For instance, similar carbamate derivatives are used in the synthesis of compounds with potential anti-inflammatory activity.

The logical workflow for its utilization as a synthetic intermediate is depicted below.

Caption: Role as a versatile synthetic intermediate.

References

- 1. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. molbase.com [molbase.com]

- 4. (4-HYDROXYMETHYL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER | 123986-64-1 [chemicalbook.com]

- 5. 4-(Aminomethyl)benzyl alcohol, N-BOC protected | 123986-64-1 [sigmaaldrich.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. scbt.com [scbt.com]

Synthesis of tert-Butyl N-(4-formylbenzyl)carbamate: A Technical Guide

Authored for: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a reliable synthetic route to tert-Butyl N-(4-formylbenzyl)carbamate, a valuable bifunctional molecule for chemical biology and drug discovery. The synthesis involves a two-step process commencing with the selective N-protection of 4-aminobenzyl alcohol, followed by a mild oxidation to yield the target aldehyde. This document furnishes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

This compound is a key synthetic intermediate, incorporating both a masked amine in the form of a tert-butoxycarbonyl (Boc) carbamate and a reactive aldehyde functionality. This unique combination allows for its use in a variety of chemical transformations, such as reductive amination and the formation of imines, while the Boc group provides a stable, yet readily cleavable, protecting group for the amine. This guide details a robust and high-yielding synthetic pathway suitable for laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved in two sequential steps:

-

Boc Protection: The synthesis begins with the selective protection of the amino group of 4-aminobenzyl alcohol using di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds with high chemoselectivity for the more nucleophilic amine over the alcohol.[1]

-

Oxidation: The resulting intermediate, tert-butyl N-(4-(hydroxymethyl)benzyl)carbamate, is then oxidized to the corresponding aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a suitable method for this transformation, known for its high yields and compatibility with sensitive functional groups.[2][3]

Quantitative Data for Synthesis

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Reagents and Yield for Step 1 - Boc Protection

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Aminobenzyl alcohol | C₇H₉NO | 123.15 | 8.12 | 1.00 g | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 8.12 | 1.9 mL | Protecting Agent |

| N,N-Diisopropylethylamine (DIEA) | C₈H₁₉N | 129.24 | 8.12 | 1.4 mL | Base |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 80 mL | Solvent |

| tert-Butyl N-(4-(hydroxymethyl)benzyl)carbamate | C₁₃H₁₉NO₃ | 237.29 | 8.12 | 1.85 g | Product |

| Yield | Quantitative |

Data adapted from a similar Boc protection protocol.[4]

Table 2: Reagents and Expected Yield for Step 2 - Dess-Martin Oxidation

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| tert-Butyl N-(4-(hydroxymethyl)benzyl)carbamate | C₁₃H₁₉NO₃ | 237.29 | 4.21 | 1.00 g | Starting Material |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 4.63 | 1.96 g | Oxidizing Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 20 mL | Solvent |

| This compound | C₁₃H₁₇NO₃ | 235.28 | - | - | Product |

| Expected Yield | ~90-95% |

Stoichiometry is based on typical Dess-Martin oxidation procedures.[2][3]

Experimental Protocols

Step 1: Synthesis of tert-Butyl N-(4-(hydroxymethyl)benzyl)carbamate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzyl alcohol (1.00 g, 8.12 mmol).

-

Dissolve the starting material in 80 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[4]

-

To this solution, add N,N-diisopropylethylamine (DIEA) (1.4 mL, 8.12 mmol) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.9 mL, 8.12 mmol).[4]

-

Heat the reaction mixture to reflux and maintain stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (EtOAc) and wash the organic layer with 0.1 N hydrochloric acid (HCl) to remove any unreacted amine and DIEA.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

-

The crude product can be purified by silica gel column chromatography using a petroleum ether-ethyl acetate (1:1, v/v) eluent to afford tert-butyl N-(4-(hydroxymethyl)benzyl)carbamate as a white solid (1.85 g, quantitative yield).[4]

-

Characterization of Intermediate:

Step 2: Synthesis of this compound

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl N-(4-(hydroxymethyl)benzyl)carbamate (1.00 g, 4.21 mmol) in anhydrous dichloromethane (DCM) (20 mL).

-

To the stirred solution, add Dess-Martin periodinane (1.96 g, 4.63 mmol, 1.1 equivalents) portion-wise at room temperature. The reaction is typically complete within 0.5 to 2 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Stir the biphasic mixture vigorously until the organic layer becomes clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

References

A Technical Guide to tert-butyl (4-formylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl (4-formylphenyl)carbamate, a key bifunctional building block in modern organic synthesis. Known commonly as Boc-protected 4-aminobenzaldehyde, this compound is of significant interest in the fields of medicinal chemistry, materials science, and drug development due to its versatile reactivity. The presence of a reactive aldehyde and a protected amine on a stable aromatic scaffold allows for sequential and controlled chemical modifications.

Nomenclature and Chemical Identification

The compound is systematically named as the tert-butyl carbamate ester of 4-formylaniline. Its chemical identifiers and structural details are summarized below.

| Identifier | Value |

| IUPAC Name | tert-butyl (4-formylphenyl)carbamate |

| Common Names | 4-(Boc-amino)benzaldehyde, (4-Formylphenyl)carbamic acid tert-butyl ester |

| CAS Number | 144072-30-0 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| SMILES | CC(C)(C)OC(=O)Nc1ccc(C=O)cc1 |

| InChI Key | SVQVBAUJEKSBEC-UHFFFAOYSA-N |

Physicochemical Properties

The key physical and chemical properties of tert-butyl (4-formylphenyl)carbamate are presented in the following table, providing essential data for experimental design and handling.

| Property | Value | Source Citation |

| Molecular Weight | 221.25 g/mol | [1][2][3] |

| Appearance | White to off-white powder/solid | [2][4] |

| Melting Point | 138-142 °C | [2] |

| Storage | Room temperature, sealed in a dry environment | [3] |

Experimental Protocols

The following sections detail the standard procedures for the synthesis and subsequent deprotection of the amino group, which are fundamental transformations involving this reagent.

Synthesis of tert-butyl (4-formylphenyl)carbamate

The most common and efficient method for the synthesis of this compound is the protection of the primary amine of 4-aminobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O).[5]

Materials:

-

4-aminobenzaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for purification

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of anhydrous THF.

-

Add the Boc₂O solution dropwise to the stirred solution of 4-aminobenzaldehyde at room temperature. The reaction is often mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl (4-formylphenyl)carbamate.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is reliably cleaved under acidic conditions to regenerate the free amine.[5][6]

Materials:

-

tert-butyl (4-formylphenyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Add trifluoroacetic acid (5 to 10 equivalents) dropwise to the stirred solution. Note: This reaction evolves carbon dioxide and isobutylene gas.[5]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-4 hours, monitoring by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 4-aminobenzaldehyde.

Synthetic Applications and Workflows

tert-butyl (4-formylphenyl)carbamate serves as a valuable linker in multi-step syntheses. The orthogonal nature of the aldehyde and the protected amine allows for selective functionalization. The aldehyde can participate in reactions such as Wittig olefination, reductive amination, or aldol condensation while the amine remains protected. Subsequently, the Boc group can be removed to expose the amine for further reactions like amide coupling or N-alkylation.

Caption: Synthetic workflow using tert-butyl (4-formylphenyl)carbamate.

This logical flow enables the construction of complex molecules by addressing one reactive site at a time, preventing unwanted side reactions.

Caption: Logical relationship of reactive sites during multi-step synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. 780821-17-2|tert-Butyl (4-formylphenyl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

An In-depth Technical Guide to tert-Butyl N-(4-formylbenzyl)carbamate

CAS Number: 156866-52-3

This technical guide provides a comprehensive overview of tert-Butyl N-(4-formylbenzyl)carbamate, a key building block in contemporary organic synthesis, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as 4-(Boc-aminomethyl)benzaldehyde, is a white to off-white solid. Its chemical structure combines a benzaldehyde moiety with a Boc-protected benzylamine, making it a versatile intermediate for introducing a protected aminomethylphenyl group in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 156866-52-3 | N/A |

| Molecular Formula | C₁₃H₁₇NO₃ | N/A |

| Molecular Weight | 235.28 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not consistently reported | N/A |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents like dichloromethane, chloroform, and alcohols.[1] | |

| Purity | Typically >95% | [2] |

| Storage | Inert atmosphere, 2-8°C | N/A |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of the corresponding alcohol precursor, tert-butyl (4-(hydroxymethyl)benzyl)carbamate.

Experimental Protocol: Oxidation of tert-butyl (4-(hydroxymethyl)benzyl)carbamate

This protocol describes the synthesis of the title compound from its alcohol precursor using manganese dioxide as the oxidizing agent.[3]

Materials:

-

tert-butyl (4-(hydroxymethyl)benzyl)carbamate

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Celite (diatomaceous earth)

-

Ethyl acetate

Procedure:

-

Dissolve tert-butyl (4-(hydroxymethyl)benzyl)carbamate (1.0 eq) in dichloromethane.

-

Add manganese dioxide (10.0 eq) to the solution.

-

Stir the suspension at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

-

Wash the Celite pad with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound as a white solid.

Characterization:

-

¹H NMR (300 MHz, CDCl₃): δ 10.0 (s, 1H), 7.85 (d, J=8.1 Hz, 2H), 7.45 (d, J=8.1 Hz, 2H), 4.99 (br s, 1H), 4.40 (d, J=5.7 Hz, 2H), 1.47 (s, 9H).[3]

-

¹³C NMR (75 MHz, CDCl₃): δ 191.9, 155.9, 145.9, 135.5, 130.1, 127.6, 85.1, 44.3, 28.3.[3]

-

HRMS (ESI+): m/z [M+Na]⁺ calcd for C₁₃H₁₇NO₃Na: 258.1101; found: 258.1094.[3]

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors for the treatment of inflammatory diseases and cancer. Its aldehyde functional group readily participates in reductive amination reactions to form secondary amines, a common structural motif in drug candidates.

Application in the Synthesis of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway and a promising therapeutic target for various autoimmune diseases and cancers. Several potent and selective IRAK4 inhibitors have been developed, with this compound serving as a key starting material for the introduction of a flexible linker element.

The general synthetic strategy involves the reductive amination of this compound with a heterocyclic amine, followed by further synthetic transformations to yield the final inhibitor.

Experimental Protocol: Reductive Amination

The following is a general protocol for the reductive amination of an aldehyde, which can be adapted for this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in the chosen solvent.

-

If using, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a short period to allow for imine formation.

-

Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

IRAK4 Signaling Pathway

The significance of this compound as a synthetic tool is highlighted by its application in the development of IRAK4 inhibitors. The IRAK4 signaling pathway is a cornerstone of the innate immune response.

Upon activation by pathogens or inflammatory signals, Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs) recruit the adaptor protein MyD88. This leads to the formation of the Myddosome complex, which includes IRAK4 and other IRAK family members.[3] The kinase activity of IRAK4 is essential for initiating the downstream signaling cascade, which ultimately results in the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines, leading to an inflammatory response. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in the construction of complex molecules, such as IRAK4 inhibitors, underscores its importance in the development of novel therapeutics for a range of diseases. This guide provides essential information for researchers and developers working with this compound, from its fundamental properties to its application in cutting-edge drug discovery.

References

Technical Guide: Physicochemical and Synthetic Profile of tert-Butyl N-(4-formylbenzyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of tert-Butyl N-(4-formylbenzyl)carbamate, a key bifunctional reagent in medicinal chemistry and organic synthesis. Its structure incorporates a Boc-protected amine and an aromatic aldehyde, making it a valuable building block for introducing a protected aminomethylphenyl group in multi-step syntheses.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in synthesis, including reaction stoichiometry, purification, and analytical characterization. The molecular weight is determined by its chemical formula, C13H17NO3.

The calculation of the molecular weight is based on the sum of the atomic weights of its constituent atoms:

-

(13 x Atomic Weight of Carbon) + (17 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Nitrogen) + (3 x Atomic Weight of Oxygen)

-

(13 x 12.011) + (17 x 1.008) + (1 x 14.007) + (3 x 15.999) = 235.28 g/mol

A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C13H17NO3 | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| CAS Number | 780821-17-2 | [1][2] |

| IUPAC Name | tert-butyl N-(4-formylphenyl)-N-methylcarbamate | [1] |

| Synonyms | 4-(N-Boc-N-methylamino)-benzaldehyde | [1] |

Synthetic Protocols

The utility of this compound as a synthetic intermediate is well-established. It is often employed in reactions where the aldehyde group is a handle for further modification, such as reductive amination or olefination, while the Boc-protected amine remains stable until a later deprotection step.

A representative experimental protocol involves its use in the synthesis of more complex molecules, such as substituted benzamido-phenylcarbamate derivatives which have shown potential anti-inflammatory activity.[3]

General Experimental Protocol: Amide Coupling

This protocol outlines a general procedure for coupling a carboxylic acid to an amino-functionalized derivative, which can be synthesized from this compound.

-

Activation of Carboxylic Acid : To a stirred solution of the desired carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Coupling Reagents : Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) and hydroxybenzotriazole (HOBt) (1.5 eq) to the solution.

-

Addition of Amine : Add the amine reactant (synthetically derived from this compound) (1.1 eq) to the reaction mixture.

-

Reaction : Stir the mixture for 30 minutes at 0 °C and then allow it to warm to room temperature for 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup : Dilute the crude product with water and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine solution.

-

Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude solid by column chromatography.[3]

Visualized Logical Workflows

To better illustrate the role of this compound in synthetic chemistry, the following diagrams outline a typical experimental workflow and its potential application in the development of bioactive compounds.

Caption: General workflow for an amide coupling reaction.

Caption: Logical pathway from starting material to a potential drug candidate.

References

- 1. tert-butyl N-(4-formylphenyl)-N-methylcarbamate | C13H17NO3 | CID 58592072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 780821-17-2|tert-Butyl (4-formylphenyl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in the edifice of modern organic synthesis, particularly in the intricate and demanding fields of peptide synthesis and pharmaceutical development. Its widespread adoption is a testament to its unique combination of stability and controlled lability, offering a robust shield for amine functionalities that can be selectively removed under specific acidic conditions. This technical guide provides a comprehensive exploration of the core properties of the Boc group, detailing its mechanism of action, stability profile, and practical application through established experimental protocols.

Core Principles and Chemical Properties

The Boc group is a carbamate-based protecting group for primary and secondary amines. Its structure, featuring a bulky tert-butyl group attached to a carbonyl oxygen, is central to its chemical properties. This steric hindrance renders the carbamate resistant to a wide range of nucleophiles and basic conditions, a crucial feature for its application in multi-step syntheses.

The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions. This acid-lability is the linchpin of its utility, allowing for its removal without affecting other protecting groups that are sensitive to bases or hydrogenolysis. This principle of "orthogonality" is fundamental to the strategic design of complex synthetic routes, enabling the selective deprotection of different functional groups within the same molecule.[1]

Table 1: Stability of the Boc Protecting Group under Various Conditions

| Condition/Reagent | Stability of Boc Group | Orthogonality |

| Strong Acids (e.g., TFA, HCl) | Labile[1] | N/A |

| Weak Acids (e.g., Acetic Acid) | Generally Stable | N/A |

| Strong Bases (e.g., NaOH, LiOH) | Stable[2] | Orthogonal to base-labile groups (e.g., Fmoc)[2] |

| Nucleophiles (e.g., amines, hydrazine) | Stable[2] | Orthogonal to groups sensitive to nucleophiles |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Orthogonal to hydrogenolysis-labile groups (e.g., Cbz) |

| Reducing Agents (e.g., NaBH₄) | Stable | N/A |

| Oxidizing Agents | Generally Stable | N/A |

Mechanism of Protection and Deprotection

A thorough understanding of the reaction mechanisms for the introduction and removal of the Boc group is essential for optimizing reaction conditions and troubleshooting potential issues.

Boc Protection of Amines

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing tert-butanol, carbon dioxide, and the Boc-protected amine. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction. While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEPA) is common to neutralize the protonated amine and accelerate the reaction.[3]

Acid-Catalyzed Deprotection of Boc-Protected Amines

The removal of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism is initiated by the protonation of the carbamate carbonyl oxygen. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The volatile byproducts, isobutene (formed from the tert-butyl cation) and carbon dioxide, facilitate a clean reaction and straightforward workup.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions can be influenced by various factors, including the nature of the substrate, the choice of reagents, and the reaction conditions.

Table 2: Typical Conditions and Yields for Boc Protection of Amines

| Amine Type | Reagent | Base/Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Primary Aliphatic | (Boc)₂O | TEA | DCM | 1-4 | RT | >95 | [4] |

| Secondary Aliphatic | (Boc)₂O | TEA | DCM | 2-12 | RT | 85-95 | [4] |

| Primary Aromatic | (Boc)₂O | DMAP (cat.) | CH₃CN | 2-6 | RT | 90-98 | [5] |

| Secondary Aromatic | (Boc)₂O | DMAP (cat.) | CH₃CN | 24-48 | RT | 70-90 | [6] |

| Amino Acid | (Boc)₂O | NaOH | Dioxane/H₂O | 2-8 | RT | >90 | [4] |

| Sterically Hindered | (Boc)₂O | DMAP (cat.) | Dioxane | 12-24 | 50 | 60-80 | [5] |

Table 3: Comparison of Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Key Features | Reference |

| TFA | 20-50% in DCM | 0.5 - 2 h | >95 | Fast and efficient; TFA salts can be oily.[7] | [7] |

| HCl | 4M in Dioxane | 0.5 - 4 h | >95 | Often yields crystalline hydrochloride salts, aiding purification.[7] | [7] |

| Lewis Acids (e.g., TMSI, ZnBr₂) | 1.2-2 eq. in CH₂Cl₂ | 1 - 12 h | 80-95 | Milder conditions, useful for acid-sensitive substrates. | |

| Thermal | Water, reflux | 1 - 6 h | Variable | "Green" alternative, but may require high temperatures. |

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amines using the Boc group.

Protocol for Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 equiv) in DCM or THF.

-

Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirring solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.

-

Purify the product by column chromatography if necessary.

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amine (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine (1.0 equiv) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Orthogonality in Synthesis

The true power of the Boc protecting group is realized in the context of orthogonal protection strategies, where multiple protecting groups with different lability profiles are used in a single synthetic sequence. This allows for the selective deprotection and modification of specific functional groups. A classic example is the use of the acid-labile Boc group for α-amino protection in peptide synthesis, in conjunction with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups for side-chain protection.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Stability of tert-Butyl N-(4-formylbenzyl)carbamate Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of tert-Butyl N-(4-formylbenzyl)carbamate under acidic conditions. The tert-butoxycarbonyl (Boc) protecting group is fundamental in organic synthesis, particularly in pharmaceutical development, for the protection of amine functionalities. Its stability and the conditions required for its removal are critical parameters in multi-step synthetic campaigns. This document details the mechanism of acid-catalyzed Boc deprotection, the influence of electronic effects on the stability of the carbamate, and standardized protocols for assessing its lability. While specific kinetic data for this compound is not extensively available in public literature, this guide extrapolates from established principles and provides the necessary framework for its empirical determination.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic chemistry. Its popularity stems from its ease of installation, general stability to a wide range of non-acidic reagents, and its facile removal under acidic conditions. This compound is a valuable bifunctional building block, incorporating a protected amine and a reactive aldehyde, making it useful in the synthesis of complex molecules and pharmaceutical intermediates.

Understanding the stability of the Boc group in this compound under various acidic conditions is crucial for several reasons:

-

Orthogonal Synthesis Strategy: To selectively deprotect other acid-labile groups in the presence of the N-Boc-4-formylbenzyl moiety.

-

Reaction Optimization: To define conditions for reactions that require an acidic environment without premature cleavage of the Boc group.

-

Impurity Profiling: To anticipate and control the formation of the deprotected amine as an impurity during synthesis and storage.

-

Drug Development: To assess the stability of drug candidates containing this moiety in the acidic environment of the gastrointestinal tract.

This guide will delve into the chemical principles governing the acid-catalyzed cleavage of the Boc group, with a specific focus on the title compound.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The cleavage of the N-Boc group proceeds via an acid-catalyzed hydrolysis mechanism. The generally accepted pathway involves several key steps, as illustrated below.

Caption: Acid-catalyzed deprotection of N-Boc group.

Step-by-step breakdown of the mechanism:

-

Protonation: The reaction is initiated by the rapid and reversible protonation of the carbonyl oxygen of the carbamate by an acid.

-

Fragmentation: The protonated intermediate is unstable and undergoes a rate-limiting fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates to yield the free amine (4-formylbenzylamine) and carbon dioxide gas.

The formation of the stable tert-butyl cation is a key thermodynamic driving force for this reaction. The rate of deprotection has been shown in some cases to exhibit a second-order dependence on the concentration of strong acids like HCl, suggesting a more complex interplay of acid molecules in the rate-determining step.[1][2]

Stability of this compound: Electronic Effects

The stability of the N-Boc group is influenced by the electronic nature of the substituents on the benzyl ring. Electron-donating groups (EDGs) on the aromatic ring can stabilize the transition state leading to the carbocationic intermediate, thereby accelerating the rate of deprotection. Conversely, electron-withdrawing groups (EWGs) are expected to destabilize this transition state, thus increasing the stability of the N-Boc group towards acidic cleavage.

The formyl group (-CHO) at the para-position of the benzyl ring is a moderate electron-withdrawing group. Therefore, it is anticipated that this compound will be more stable under acidic conditions compared to the unsubstituted N-Boc-benzylamine or benzylamines bearing electron-donating groups. However, without specific kinetic studies on this compound, this remains a qualitative prediction.

Quantitative Data on N-Boc Deprotection

Table 1: Common Acidic Conditions for N-Boc Deprotection

| Acidic Reagent | Solvent(s) | Typical Concentration | Temperature (°C) | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 - 25 | 0.5 - 2 hours | Standard and highly effective conditions. The reaction is often driven to completion. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 1 M - 4 M | 0 - 25 | 1 - 12 hours | A common and cost-effective alternative to TFA. |

| Formic Acid | - | Neat or in a co-solvent | 25 - 50 | 12 - 48 hours | Milder conditions, useful when other acid-sensitive groups are present. |

| p-Toluenesulfonic Acid (TsOH) | Methanol, Ethanol | Catalytic to stoichiometric | 25 - 60 | 2 - 24 hours | A solid acid that can be convenient to handle. |

| Solid-supported Acids | Various organic solvents | - | 25 - 100 | Variable | Includes resins like Amberlyst-15; allows for easy removal of the acid catalyst by filtration. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under specific acidic conditions, a time-course study can be performed, monitoring the disappearance of the starting material and the appearance of the deprotected product, 4-formylbenzylamine. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

General Workflow for a Stability Study

Caption: Workflow for assessing the stability of a compound.

HPLC Method for Kinetic Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like 0.1% TFA or formic acid, is typically used. A representative gradient could be:

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The benzaldehyde chromophore allows for sensitive detection in the UV range, typically around 254 nm.

-

Sample Preparation: The quenched reaction aliquots should be diluted with the initial mobile phase composition to a suitable concentration for analysis.

-

Quantification: The percentage of the remaining this compound and the formed 4-formylbenzylamine can be determined by comparing the peak areas at each time point to the peak area of the starting material at t=0.

Conclusion

This compound is a versatile building block whose utility in organic synthesis is critically dependent on the stability of the N-Boc protecting group. The acid-catalyzed deprotection proceeds through a well-understood mechanism involving protonation, rate-limiting fragmentation to a stable tert-butyl cation, and subsequent decarboxylation. The presence of the electron-withdrawing formyl group is expected to confer a higher degree of stability to the Boc group compared to analogues with electron-donating or neutral substituents.

For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic routes and the development of robust chemical processes. While this guide provides a strong theoretical and practical framework, it is recommended to perform dedicated stability studies under the specific acidic conditions relevant to a particular project to obtain precise quantitative data for this compound. The experimental protocols outlined herein provide a solid foundation for such investigations.

References

An In-depth Technical Guide to the Solubility of tert-Butyl N-(4-formylbenzyl)carbamate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicting Solubility from Molecular Structure

The solubility of tert-Butyl N-(4-formylbenzyl)carbamate in various organic solvents is governed by the interplay of its functional groups: the nonpolar tert-butyl group and benzyl ring, and the polar carbamate and formyl functionalities.

-

tert-Butyl Group: This bulky, nonpolar moiety enhances the compound's lipophilicity, suggesting a higher solubility in nonpolar and weakly polar organic solvents.

-

Benzyl Group: The aromatic ring further contributes to the nonpolar character of the molecule.

-

Carbamate Group: The carbamate linkage introduces polarity and the capacity for hydrogen bonding (as a hydrogen bond acceptor), which is expected to promote solubility in polar aprotic and, to a lesser extent, polar protic solvents.

-

Formyl Group: The aldehyde group is polar and can act as a hydrogen bond acceptor, further influencing solubility in polar organic solvents.

Based on these structural attributes, a qualitative prediction of solubility in a range of common organic solvents can be made.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound. These predictions are based on the analysis of its functional groups and are intended as a guideline for solvent selection. Researchers are encouraged to use the experimental protocols outlined in this guide to populate this table with quantitative data.

| Solvent Class | Solvent | Predicted Solubility | Quantitative Data (mg/mL at 25°C) |

| Polar Protic | Methanol | Moderate to High | To be determined |

| Ethanol | Moderate | To be determined | |

| Isopropanol | Moderate | To be determined | |

| Polar Aprotic | Dichloromethane (DCM) | High | To be determined |

| Chloroform | High | To be determined | |

| Tetrahydrofuran (THF) | High | To be determined | |

| Ethyl Acetate | Moderate to High | To be determined | |

| Acetone | High | To be determined | |

| Acetonitrile (ACN) | Moderate | To be determined | |

| Dimethylformamide (DMF) | High | To be determined | |

| Dimethyl Sulfoxide (DMSO) | High | To be determined | |

| Nonpolar | Toluene | Moderate | To be determined |

| Hexane | Low | To be determined | |

| Heptane | Low | To be determined |

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method, followed by quantitative analysis of the supernatant.[1]

3.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or orbital shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.[1]

-

Add a known volume of the selected organic solvent to the vial.[1]

-

Seal the vial tightly to prevent solvent evaporation.[1]

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).[2]

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.[1]

-

Carefully withdraw a sample of the supernatant using a syringe.[1]

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solids.[1]

-

Accurately dilute the filtered supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical method.[1]

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.[2]

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the calibration standards.[2]

-

Determine the concentration of this compound in the diluted sample by interpolation from the calibration curve.[2]

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.[2]

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for the determination of solubility.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl N-(4-formylbenzyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl N-(4-formylbenzyl)carbamate. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents a combination of data from closely related analogs and predicted chemical shifts based on established spectroscopic principles. This information is intended to serve as a reference for the identification and characterization of this molecule.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below. The atom numbering scheme is provided to facilitate the assignment of NMR signals.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on typical chemical shift values and coupling constants for analogous structures. The spectrum is expected to be recorded in deuterochloroform (CDCl₃).

| Protons (Atom #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H (Formyl) | 9.9 - 10.1 | Singlet (s) | 1H | - |

| H (Aromatic, 2,6) | 7.8 - 7.9 | Doublet (d) | 2H | ~8.0 |

| H (Aromatic, 3,5) | 7.4 - 7.5 | Doublet (d) | 2H | ~8.0 |

| H (Amine, N-H) | 4.9 - 5.1 | Broad Singlet (br s) | 1H | - |

| H (Benzyl, 7) | 4.3 - 4.4 | Doublet (d) | 2H | ~6.0 |

| H (tert-Butyl, 11,12,13) | 1.4 - 1.5 | Singlet (s) | 9H | - |

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR spectral data for this compound in CDCl₃.

| Carbon (Atom #) | Predicted Chemical Shift (δ, ppm) |

| C (Formyl, 8) | 191 - 193 |

| C (Carbonyl, 9) | 155 - 157 |

| C (Aromatic, 4) | 145 - 147 |

| C (Aromatic, 1) | 135 - 137 |

| C (Aromatic, 2,6) | 129 - 131 |

| C (Aromatic, 3,5) | 127 - 129 |

| C (Quaternary, 10) | 79 - 81 |

| C (Benzyl, 7) | 44 - 46 |

| C (tert-Butyl, 11,12,13) | 28 - 29 |

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

4.2. ¹H NMR Acquisition

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: -2 to 12 ppm

4.3. ¹³C NMR Acquisition

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: -5 to 220 ppm

Experimental Workflow

The logical flow of an NMR experiment from sample preparation to data analysis is depicted in the following diagram.

Figure 2: General workflow for an NMR experiment.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of N-Boc Protected Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Infrared (IR) spectroscopy in the characterization of N-Boc protected aldehydes. These compounds are crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of their spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation.

Introduction to the Infrared Spectroscopy of N-Boc Protected Aldehydes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For N-Boc protected aldehydes, IR spectroscopy is instrumental in confirming the presence of two key functional moieties: the N-Boc (tert-butoxycarbonyl) protecting group and the aldehyde group.

The N-Boc group gives rise to characteristic vibrational modes, including N-H stretching and a strong carbonyl (C=O) stretching absorption from the carbamate. The aldehyde functionality is identified by its own distinct carbonyl stretching frequency and a unique pair of C-H stretching vibrations. The precise wavenumbers of these absorptions can be influenced by the molecular structure, such as the nature of the amino acid side chain and the presence of conjugation.

Characteristic Vibrational Frequencies

The infrared spectrum of an N-Boc protected aldehyde is a composite of the absorptions of its constituent functional groups. The most informative regions of the spectrum for these compounds are detailed below.

N-Boc Group Vibrations

The N-Boc protecting group is a carbamate, and its characteristic IR absorptions are crucial for confirming its presence.

-

N-H Stretching: A moderate to sharp absorption band is typically observed in the region of 3300-3400 cm⁻¹ , corresponding to the N-H stretching vibration of the carbamate. The exact position and shape of this band can be influenced by hydrogen bonding.

-

C=O Stretching (Amide I Band): The carbamate carbonyl group gives rise to a very strong and distinct absorption band, often referred to as the Amide I band. For N-Boc groups, this peak is typically found in the range of 1680-1720 cm⁻¹ . Its high intensity is a hallmark of the C=O stretching mode.

-

C-N Stretching and N-H Bending (Amide II Band): A combination of C-N stretching and N-H bending vibrations, known as the Amide II band, appears in the region of 1500-1550 cm⁻¹ . This band is typically of medium to strong intensity.

-

tert-Butyl Group Vibrations: The tert-butyl group of the Boc moiety exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1365 cm⁻¹ and 1390 cm⁻¹ (a characteristic doublet).

Aldehyde Group Vibrations

The aldehyde functional group has two primary diagnostic absorption bands in the IR spectrum.

-

C=O Stretching: The aldehyde carbonyl group also produces a strong absorption band. For saturated aliphatic N-Boc protected aldehydes, this peak is typically observed in the range of 1720-1740 cm⁻¹ .[1][2] Conjugation with a double bond or an aromatic ring can lower this frequency to 1685-1710 cm⁻¹ .[3]

-

C-H Stretching (Fermi Doublet): A unique and highly diagnostic feature of aldehydes is the presence of two weak to medium absorption bands corresponding to the stretching of the C-H bond of the aldehyde group. These bands typically appear around 2800-2850 cm⁻¹ and 2700-2750 cm⁻¹ .[1][3] The presence of this pair of peaks, often referred to as a Fermi doublet, is a strong indicator of an aldehyde functionality.

Data Presentation: Characteristic IR Absorptions

The following tables summarize the key infrared absorption frequencies for various N-Boc protected aldehydes. Due to the limited availability of specific, published IR data for a wide range of N-Boc protected aldehydes, this table includes representative data for closely related N-Boc protected amino acids, which serve as valuable reference points.

| Compound Name | N-H Stretch (cm⁻¹) | Boc C=O Stretch (cm⁻¹) | Aldehyde C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Source / Reference |

| N-Boc-glycinaldehyde (representative) | ~3350 | ~1690 | ~1730 | ~2820, ~2720 | ~1520 (N-H bend), ~1367 (C-H bend) | General knowledge |

| N-Boc-(S)-alaninal (representative) | ~3360 | ~1695 | ~1728 | ~2825, ~2725 | ~1525 (N-H bend), ~1368 (C-H bend) | General knowledge |

| N-Boc-(S)-valinal (representative) | ~3355 | ~1692 | ~1725 | ~2822, ~2722 | ~1522 (N-H bend), ~1370 (C-H bend) | General knowledge |

| N-Boc-(S)-leucinal (representative) | ~3358 | ~1694 | ~1726 | ~2824, ~2724 | ~1524 (N-H bend), ~1369 (C-H bend) | General knowledge |

| N-Boc-(S)-phenylalaninal (representative) | ~3350 | ~1690 | ~1705 (conjugated) | ~2820, ~2720 | ~1520 (N-H bend), ~1600 (C=C aromatic) | General knowledge |

Note: The values in the table above for N-Boc protected aldehydes are representative and based on the typical ranges for these functional groups. Specific experimental values may vary slightly.

The following table provides experimentally determined IR data for some N-Boc protected amino acids, the direct precursors to the corresponding aldehydes.

| Compound Name | N-H Stretch (cm⁻¹) | Boc C=O Stretch (cm⁻¹) | Acid C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Source / Reference |

| N-Boc-L-alanine | ~3340 | ~1690 | ~1715 | ~1520 (N-H bend), ~1368 (C-H bend) | Spectral Database for Organic Compounds (SDBS) |

| N-Boc-L-valine | ~3345 | ~1695 | ~1718 | ~1525 (N-H bend), ~1370 (C-H bend) | Spectral Database for Organic Compounds (SDBS) |

| N-Boc-L-leucine | ~3342 | ~1693 | ~1716 | ~1522 (N-H bend), ~1369 (C-H bend) | Spectral Database for Organic Compounds (SDBS) |

| N-Boc-L-phenylalanine | ~3348 | ~1690 | ~1712 | ~1520 (N-H bend), ~1605 (C=C aromatic) | Spectral Database for Organic Compounds (SDBS) |

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. The following are detailed methodologies for obtaining high-quality IR spectra of N-Boc protected aldehydes.

Sample Preparation

N-Boc protected aldehydes are typically solids or oils at room temperature. The choice of sample preparation technique depends on the physical state of the compound and the desired information.

For Solid Samples (KBr Pellet Method):

-

Grinding: Using an agate mortar and pestle, grind a small amount (1-2 mg) of the N-Boc protected aldehyde to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample by gentle grinding. The KBr acts as an optically transparent matrix.

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

For Solid or Oily Samples (Thin Film Method):

-

Dissolution: Dissolve a small amount of the N-Boc protected aldehyde in a volatile solvent with minimal IR absorption in the regions of interest (e.g., chloroform or dichloromethane).

-

Deposition: Apply a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate. A second salt plate can be placed on top to create a uniform film.

-

Analysis: Place the salt plate assembly in the sample holder of the FTIR spectrometer.

Attenuated Total Reflectance (ATR) Method:

ATR-FTIR is a convenient method for analyzing both solid and liquid samples with minimal preparation.

-

Sample Application: Place a small amount of the N-Boc protected aldehyde directly onto the ATR crystal.

-

Pressure Application: For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Analysis: Acquire the spectrum. After analysis, the crystal must be thoroughly cleaned with an appropriate solvent.

Instrumental Parameters

For a typical FTIR analysis of an N-Boc protected aldehyde, the following instrumental parameters are recommended:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the pure salt plates/ATR crystal) should be collected before running the sample spectrum.

Visualization of Key Concepts

Vibrational Modes of an N-Boc Protected Aldehyde

The following diagram illustrates the key functional groups and their characteristic vibrational stretching modes in a generic N-Boc protected amino aldehyde.

Caption: Key IR vibrational modes in an N-Boc protected aldehyde.

Experimental Workflow for IR Spectral Analysis

The following diagram outlines a typical workflow for the synthesis and subsequent IR spectroscopic characterization of an N-Boc protected aldehyde.

Caption: Workflow for synthesis and IR analysis.

Conclusion

Infrared spectroscopy is an indispensable tool for the routine characterization of N-Boc protected aldehydes. By identifying the characteristic absorption bands of the N-Boc group and the aldehyde functionality, researchers can efficiently confirm the successful synthesis of these important intermediates, assess their purity, and monitor their subsequent reactions. This guide provides the foundational knowledge and practical protocols necessary for the effective application of IR spectroscopy in research and development involving N-Boc protected aldehydes.

References

Technical Guide: Safety, Handling, and Storage of tert-Butyl N-(4-formylbenzyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl N-(4-formylbenzyl)carbamate has been found. The following information is compiled from data on structurally similar compounds and general knowledge of tert-butyl carbamate derivatives. It is intended as a guide and should be supplemented with professional judgment and, where possible, direct testing.

Chemical and Physical Properties

| Property | Value (for tert-butyl N-[(4-formylphenyl)methyl]-N-methylcarbamate) |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.30 g/mol |

| Appearance | Likely a solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcohols. |

Safety and Hazard Information

Based on analogous compounds, this compound is expected to have the following hazards.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Statements (Inferred)

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. |